3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
CAS No.: 876379-77-0
Cat. No.: VC2921536
Molecular Formula: C8H5BrN2O2
Molecular Weight: 241.04 g/mol
* For research use only. Not for human or veterinary use.
![3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid - 876379-77-0](/images/structure/VC2921536.png)
Specification
CAS No. | 876379-77-0 |
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Molecular Formula | C8H5BrN2O2 |
Molecular Weight | 241.04 g/mol |
IUPAC Name | 3-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C8H5BrN2O2/c9-6-5-3-1-2-4-11(5)10-7(6)8(12)13/h1-4H,(H,12,13) |
Standard InChI Key | NGRRVZUNAISFSH-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=NN2C=C1)C(=O)O)Br |
Canonical SMILES | C1=CC2=C(C(=NN2C=C1)C(=O)O)Br |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid consists of a fused bicyclic ring system with a pyrazole ring fused to a pyridine ring. Based on structural analysis of similar compounds, this molecule can be characterized by the following properties:
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Molecular Formula: C₈H₅BrN₂O₂
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Molecular Weight: Approximately 241.04 g/mol (calculated based on atomic weights)
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Structure: Contains a bromine atom at position 3 and a carboxylic acid group at position 2 of the pyrazolopyridine scaffold
The compound belongs to the broader class of pyrazolopyridine derivatives that have demonstrated significant interest in pharmaceutical research, particularly as intermediates for synthesizing bioactive compounds .
Comparative Analysis with Similar Compounds
To better understand the properties of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid, it is valuable to compare it with structurally related compounds that have been more extensively characterized in the literature.
Table 1: Comparative Analysis of Bromopyrazolopyridine Carboxylic Acids
The structural similarities between these compounds suggest that 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid would share many physiochemical properties with its isomers, particularly with 7-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid, which differs only in the position of the bromine atom.
Physical and Chemical Properties
Based on documented properties of similar bromopyrazolopyridine carboxylic acids, the following properties can be reasonably inferred for 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid:
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Physical State: Likely a crystalline solid at room temperature
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Solubility: Probably limited solubility in water but increased solubility in polar organic solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and alcohols
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Stability: Likely stable under normal laboratory conditions but may be sensitive to strong oxidizing agents and reducing conditions
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Acidity: The carboxylic acid group would confer acidic properties with an estimated pKa in the range of 3-5, similar to other heterocyclic carboxylic acids
The bromine substituent at position 3 would likely influence the electron distribution within the molecule, potentially affecting the acidity of the carboxylic acid group and the reactivity of the heterocyclic system.
Synthesis Methodologies
Reaction Conditions and Considerations
Based on the synthesis of related compounds, the following reaction conditions and considerations would likely be important for the preparation of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid:
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Temperature control: Critical for regioselective reactions, with cyclization reactions often performed at low temperatures (-70 to -50°C) to ensure proper orientation
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Solvent selection: Typically anhydrous conditions using tetrahydrofuran or similar solvents to prevent side reactions
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Catalyst optimization: For cross-coupling reactions if used to introduce the bromine substituent
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Purification techniques: Likely involving filtration, crystallization, and chromatographic methods to obtain the pure compound
Analytical Characterization
Spectroscopic Identification
The structural characterization of 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid would typically involve multiple spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR would show distinctive aromatic proton signals for the pyridine ring protons
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¹³C NMR would reveal carbon signals characteristic of the heterocyclic system, including the carboxylic acid carbon (typically around 165-175 ppm) and carbon bearing the bromine substituent
Infrared (IR) Spectroscopy
Key absorption bands would likely include:
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O-H stretching of the carboxylic acid (broad band around 3000-3500 cm⁻¹)
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C=O stretching of the carboxylic acid (strong band around 1700-1725 cm⁻¹)
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Aromatic C=C and C=N stretching vibrations (1400-1600 cm⁻¹)
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C-Br stretching (500-750 cm⁻¹)
Mass Spectrometry
Mass spectrometric analysis would confirm the molecular weight (241.04 g/mol) and show characteristic isotope patterns due to the presence of bromine, which has two natural isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance.
Structural Verification Methods
For definitive structural verification, several methods would be employed:
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X-ray crystallography: To determine the precise three-dimensional arrangement of atoms
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Elemental analysis: To confirm the elemental composition matches the theoretical values for C₈H₅BrN₂O₂
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High-resolution mass spectrometry: To confirm the exact mass and molecular formula
Identification Data Comparison
Table 2: Structural Identification Parameters for 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid and Related Compounds
The differences in InChI strings and SMILES notations between these isomers reflect the different positions of the bromine and carboxylic acid substituents on the pyrazolopyridine scaffold.
Research Status and Future Directions
Current Research Landscape
The current state of research on pyrazolopyridine derivatives focuses primarily on:
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Development of new synthetic methodologies to access diversely substituted pyrazolopyridines
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Exploration of structure-activity relationships to optimize biological activity
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Application as building blocks for more complex molecules with pharmaceutical potential
Particularly noteworthy is the development of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as antituberculosis agents, demonstrating the pharmaceutical relevance of this heterocyclic scaffold .
Knowledge Gaps and Research Opportunities
Several areas warrant further investigation regarding 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid:
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Development of efficient and selective synthetic routes specifically for this substitution pattern
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Comprehensive evaluation of its physicochemical properties
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Exploration of its biological activity profile, particularly in comparison to the known activities of related compounds
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Investigation of metal coordination properties and potential applications in catalysis
Future Research Directions
Future research could fruitfully explore:
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Optimization of synthetic methodologies to improve yield and selectivity
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Development of structure-activity relationship studies to identify optimal substitution patterns for biological activity
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Exploration of metal complex formation and potential applications in catalysis
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Investigation as a building block for the development of new materials with tailored properties
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